

An In-depth Technical Guide to 1-Acetyl-4-(4-hydroxyphenyl)piperazine

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Compound of Interest

Compound Name: 1-Acetyl-4-(4-hydroxyphenyl)piperazine

Cat. No.: B017747

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CAS Number: 67914-60-7 Synonyms: 4-(4-Acetyl-1-piperazinyl)phenol, AHPP

This technical guide provides a comprehensive overview of **1-Acetyl-4-(4-hydroxyphenyl)piperazine**, a versatile piperazine derivative. The document is intended for researchers, scientists, and professionals in drug development, detailing the compound's physicochemical properties, synthesis, spectroscopic characterization, biological activities, and applications.

Physicochemical and Spectroscopic Data

1-Acetyl-4-(4-hydroxyphenyl)piperazine is a key intermediate in pharmaceutical synthesis, notable for its role in the production of the antifungal agent ketoconazole.^[1] Its structural features, including a reactive hydroxyl group and a piperazine ring, make it a valuable building block in medicinal chemistry.^{[1][2]}

Table 1: Physicochemical Properties

Property	Value	Source(s)
CAS Number	67914-60-7	[3]
Molecular Formula	C ₁₂ H ₁₆ N ₂ O ₂	[3]
Molecular Weight	220.27 g/mol	[3]
Appearance	White to off-white crystalline solid/powder	[3]
Melting Point	180-185 °C	
Solubility	Slightly soluble in water; Soluble in ethanol and other polar solvents	-
Purity	≥ 98%	

Table 2: Spectroscopic Data (FTIR)

Wavenumber (cm ⁻¹)	Assignment	Source(s)
3150	O-H stretching (associated, strong, broad)	[4]
2960, 2920, 1360	C-H stretching (CH ₃)	[4]
1620	C=O stretching (Amide, strong)	[4]
1575, 1500, 1470	Aromatic ring stretching	[4]

Note: While ¹H and ¹³C NMR spectra have been used to characterize this compound, specific experimental chemical shift data were not available in the cited literature.

Synthesis and Purification

The synthesis of **1-Acetyl-4-(4-hydroxyphenyl)piperazine** has evolved to favor more efficient and environmentally conscious methods. An optimized protocol avoids hazardous solvents like dioxane and corrosive reagents such as 48% HBr, achieving high yields.[4][5]

Optimized Experimental Protocol

An improved synthesis method utilizes an alcohol-water solvent system, leading to high product yield and purity.^{[4][6]} This process can achieve yields of over 80%.^{[4][7]}

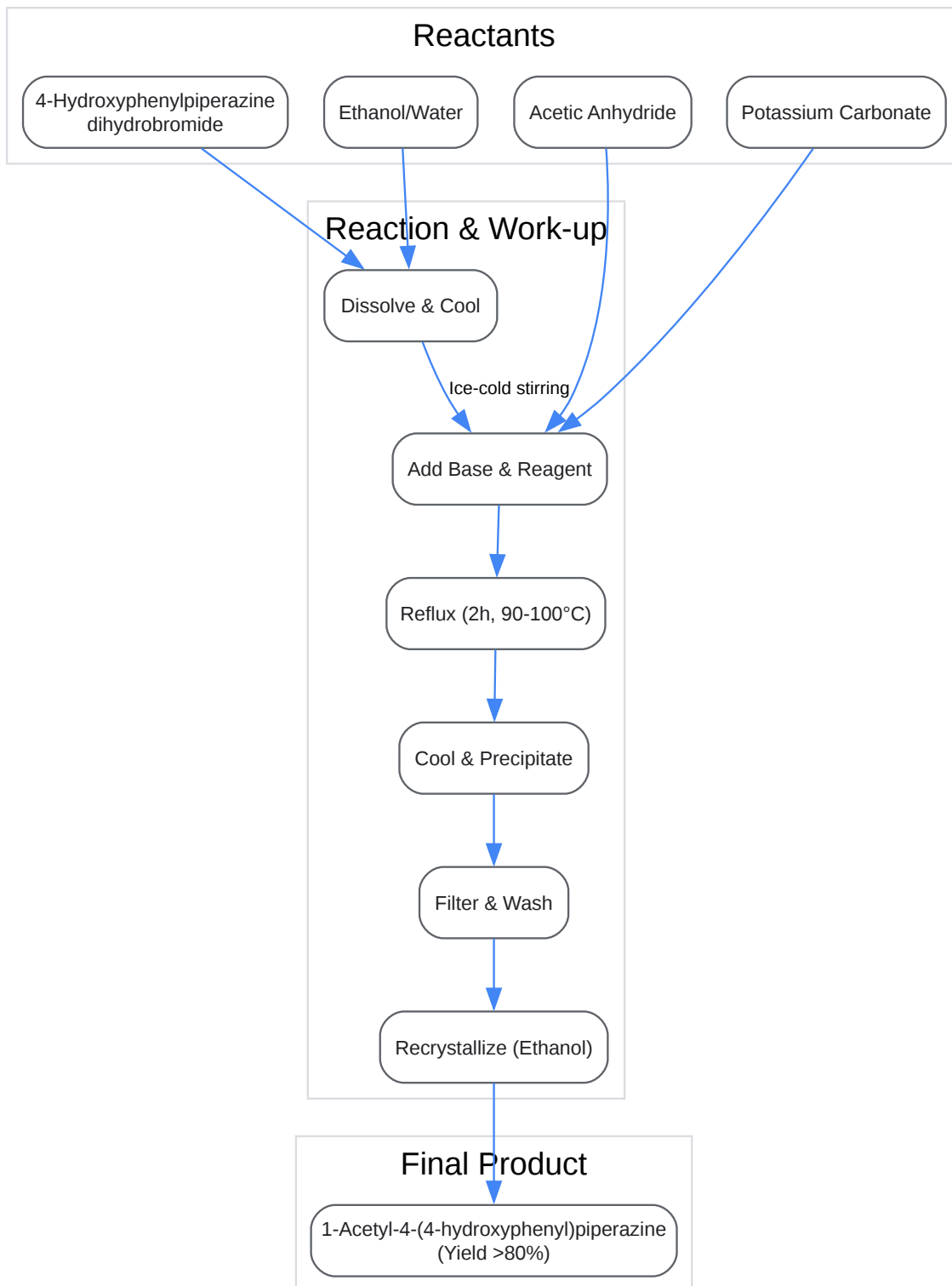
Reactants:

- 4-Hydroxyphenylpiperazine dihydrobromide
- Acetic anhydride
- Potassium carbonate (or Sodium carbonate)
- Ethanol
- Water

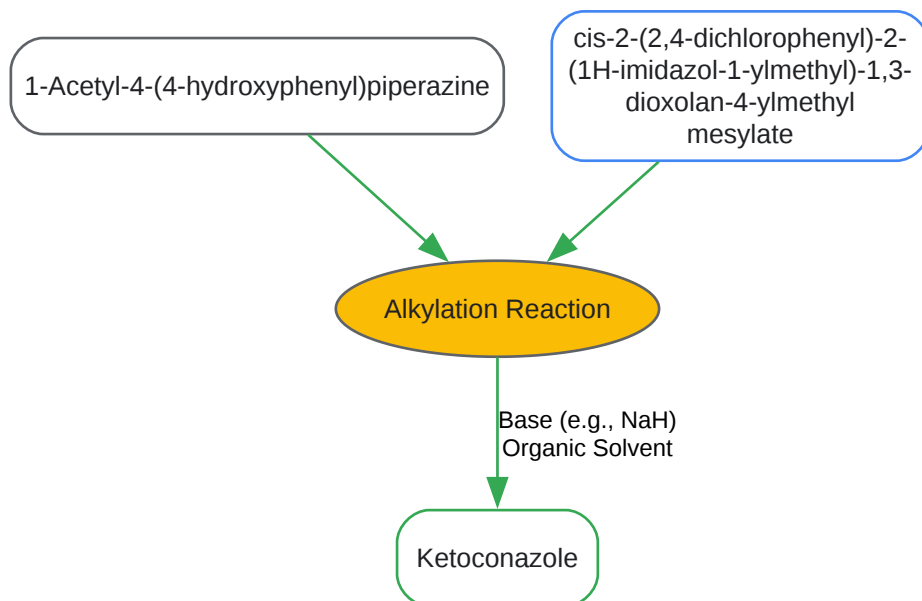
Procedure:

- In a reaction flask, dissolve 10.5 g (0.031 mol) of 4-hydroxyphenylpiperazine dihydrobromide in 15 ml of water and 60 ml of ethanol.
- Under ice-cold stirring, incrementally add potassium carbonate powder until CO₂ evolution subsides.
- Add 9.6 ml of acetic anhydride, followed by an additional 6.3 g of potassium carbonate, and stir for 30 minutes.
- Heat the reaction mixture to 90-100 °C and reflux for 2 hours, maintaining a pH of 8-9.
- After cooling, a solid precipitate will form. Filter the solid.
- Wash the collected solid with water until neutral to yield the final product.
- The product can be further purified by recrystallization from ethanol.^[4]

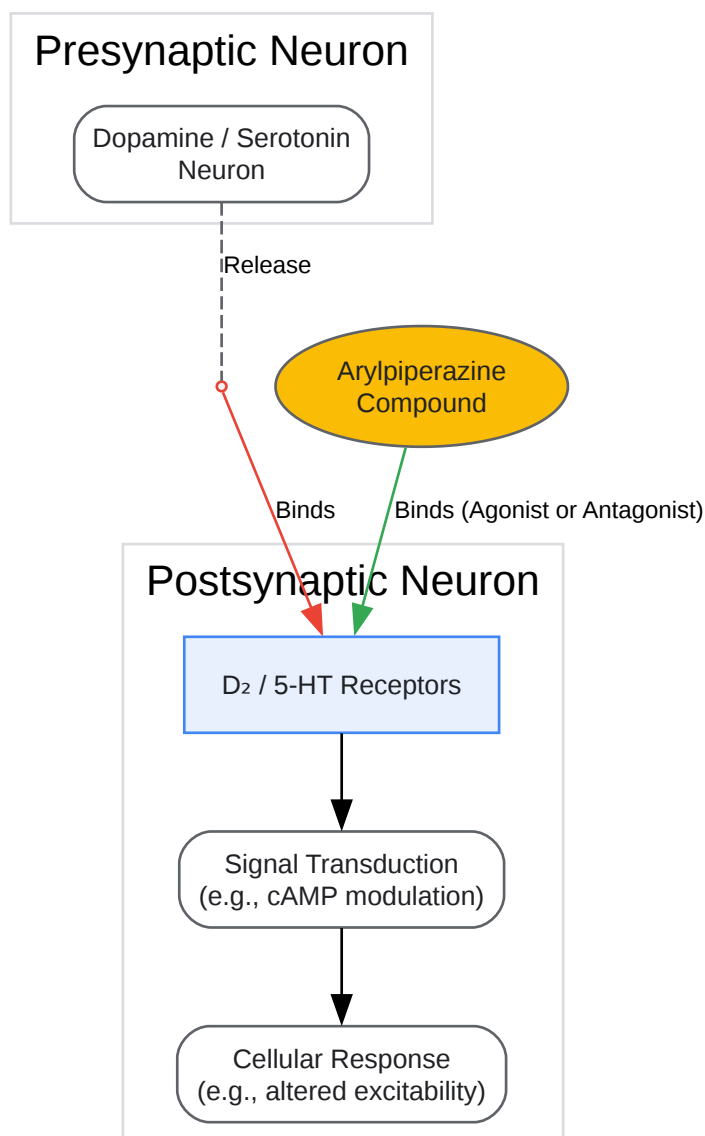
Optimized Synthesis Workflow



Final Step in Ketoconazole Synthesis



Hypothetical Arylpiperazine Signaling Pathway



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